molecular formula C28H28N4O3S2 B282790 N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide

Cat. No. B282790
M. Wt: 532.7 g/mol
InChI Key: KKOXWYJBWFHACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is highly effective in various biochemical and physiological processes, making it a valuable tool for researchers in the field.

Mechanism of Action

The mechanism of action of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide involves the inhibition of certain enzymes and proteins, such as histone deacetylases and protein tyrosine phosphatases. This inhibition leads to a decrease in the activity of these enzymes and proteins, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide include the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation. This compound has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit a wide range of enzymes and proteins. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for the use of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide in scientific research. These include the development of new compounds based on this chemical structure, the investigation of its potential use in combination therapies, and the exploration of its effects on various disease models. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 2-mercaptobenzothiazole and the subsequent reaction of the resulting compound with 4-(acetylamino)aniline. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide has been extensively used in scientific research for its ability to inhibit certain enzymes and proteins. This compound has been shown to be effective in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Molecular Formula

C28H28N4O3S2

Molecular Weight

532.7 g/mol

IUPAC Name

N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide

InChI

InChI=1S/C28H28N4O3S2/c1-17(33)29-20-9-11-21(12-10-20)30-25(34)16-36-27-32-23-14-13-22(15-24(23)37-27)31-26(35)18-5-7-19(8-6-18)28(2,3)4/h5-15H,16H2,1-4H3,(H,29,33)(H,30,34)(H,31,35)

InChI Key

KKOXWYJBWFHACP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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